molecular formula C20H18N4O2S B2862744 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide CAS No. 1172418-83-5

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide

Cat. No.: B2862744
CAS No.: 1172418-83-5
M. Wt: 378.45
InChI Key: FAIYLWPALGTDKE-UHFFFAOYSA-N
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Description

“N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide” is a complex organic compound that contains a benzothiazole core. Benzothiazole is a heterocyclic compound that has a wide range of properties and applications, including in the synthesis of anti-tubercular compounds . It’s worth noting that benzothiazole derivatives have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .


Molecular Structure Analysis

While specific molecular structure analysis for “this compound” is not available in the retrieved data, benzothiazole derivatives have been discussed in the context of structure-activity relationships and molecular docking studies . These studies are often used to understand how the compound interacts with its target, which can provide insights into its mechanism of action.

Scientific Research Applications

Antibacterial and Antifungal Agents

Compounds structurally related to N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenoxypropanamide have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, novel analogs displayed promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents. The compounds were also tested for cytotoxic activity, showing antibacterial effects at non-cytotoxic concentrations (Palkar et al., 2017). Additionally, thiosemicarbazide derivatives, used as precursors for synthesizing various heterocyclic compounds, exhibited antimicrobial activity, underscoring the versatility of such compounds in developing new antimicrobial agents (Elmagd et al., 2017).

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives, related in structure, have been synthesized and studied for their gelation behavior, highlighting the role of methyl functionality and non-covalent interactions in gelation. This research demonstrates the potential of such compounds in material science, particularly in designing supramolecular gelators for various applications (Yadav & Ballabh, 2020).

Anticancer Agents

Certain derivatives have been synthesized and characterized for their potential as anticancer agents. For example, compounds have shown significant antiviral activities against bird flu influenza, indicating their potential in antiviral therapy (Hebishy et al., 2020). Furthermore, N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibited antimicrobial activity, with some showing more potent effects than reference drugs, suggesting their application in treating bacterial infections (Bikobo et al., 2017).

Catalysts and Chemical Sensors

Compounds with related structures have been utilized as catalysts in synthetic chemistry, facilitating the synthesis of diverse heterocyclic compounds. Their efficiency in catalyzing reactions under aqueous media exemplifies their potential in green chemistry (Khazaei et al., 2015). Additionally, some derivatives have been explored as fluorescent chemosensors for metal ion detection, highlighting their application in environmental monitoring and bioimaging (Khan, 2020).

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-14-13-18(22-19(25)11-12-26-15-7-3-2-4-8-15)24(23-14)20-21-16-9-5-6-10-17(16)27-20/h2-10,13H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIYLWPALGTDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCOC2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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